N-trans-Cinnamoylimidazole
Overview
Description
N-trans-Cinnamoylimidazole: is an organic compound with the molecular formula C12H10N2O. It is characterized by the presence of an imidazole ring substituted with a cinnamoyl group. This compound is known for its light yellow crystalline appearance and has a melting point of approximately 127-135°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-trans-Cinnamoylimidazole can be synthesized through the reaction of cinnamoyl chloride with imidazole. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above. The scalability of this method allows for the production of the compound in larger quantities, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-trans-Cinnamoylimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cinnamic acid derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a more saturated form.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Cinnamic acid derivatives.
Reduction: Saturated cinnamoyl derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-trans-Cinnamoylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Mechanism of Action
The mechanism of action of N-trans-Cinnamoylimidazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with the active site of α-chymotrypsin, forming a stable enzyme-substrate complex. This interaction is influenced by the stereochemistry of the compound, with the trans-isomer being more reactive than the cis-isomer . Additionally, its antimicrobial activity is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the imidazole ring.
Cinnamoyl Chloride: A precursor in the synthesis of N-trans-Cinnamoylimidazole.
Imidazole: The parent compound of the imidazole ring in this compound.
Uniqueness: this compound is unique due to its combined structural features of both cinnamoyl and imidazole groups. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
1-imidazol-1-yl-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(14-9-8-13-10-14)7-6-11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXMXZUJNAGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501259433 | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-51-3 | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2979-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Imidazol-1-yl)-3-phenyl-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501259433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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